

Application Note: Organocatalytic Functionalization of Spiro[2.5]octane-6- carbaldehyde[1][2]

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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde

CAS No.: 849671-57-4

Cat. No.: B1405468

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Introduction & Strategic Significance

Spiro[2.5]octane-6-carbaldehyde represents a "privileged scaffold" in medicinal chemistry. Its spiro-fused cyclopropane ring imparts specific conformational rigidity to the cyclohexane chair, locking vectors for substituents and improving metabolic stability by blocking typical sites of oxidation.

Key Therapeutic Context: KIF18A Inhibition

Recent disclosures (e.g., Amgen's AMG-650 and Volastra's VLS-1272) have validated the spiro[2.5]octane core as a potent inhibitor of Kinesin Family Member 18A (KIF18A). In these pathways, the aldehyde serves as the critical "warhead precursor" for reductive aminations to install the amine-binding motif required for kinesin motor domain interaction.

The Organocatalysis Advantage

While traditional metal-catalyzed cross-couplings are standard, organocatalysis offers a superior route for:

- Asymmetric
 - Functionalization: Introducing chiral centers directly at the C6 position (e.g.,
 - fluoro,
 - chloro, or
 - alkyl derivatives) to probe the hydrophobic pocket of the target protein.
- Metal-Free Synthesis: Avoiding trace metal contamination in late-stage intermediates.
- Cascade Cyclizations: Rapidly building complex fused rings from the aldehyde handle.

Mechanistic Grounding: Enamine-Iminium Activation[1]

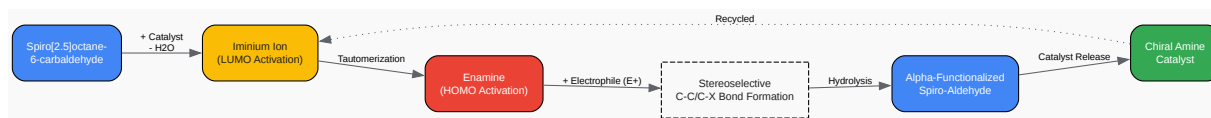
The functionalization of **Spiro[2.5]octane-6-carbaldehyde** relies on HOMO activation via enamine catalysis. The condensation of a chiral secondary amine catalyst (e.g., Jørgensen-Hayashi or MacMillan catalysts) with the aldehyde generates a nucleophilic enamine.

Pathway Logic[1]

- Condensation: Catalyst binds to aldehyde
Iminium ion.
- Tautomerization: Iminium
Enamine (HOMO activation).
- Electrophilic Attack: The enamine attacks an electrophile (
) stereoselectively, dictated by the catalyst's shielding group.
- Hydrolysis: Release of the

-functionalized product and catalyst regeneration.

Visualization: Catalytic Cycle



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Caption: Enamine activation cycle for the asymmetric

-functionalization of **spiro[2.5]octane-6-carbaldehyde**.

Experimental Protocols

Protocol A: Asymmetric -Chlorination

Objective: Synthesis of (S)-6-chloro-**spiro[2.5]octane-6-carbaldehyde**. Significance:

Halogenation at the

-position modulates pKa and metabolic stability, a common tactic in optimizing KIF18A inhibitors.

Reagents:

- Substrate: **Spiro[2.5]octane-6-carbaldehyde** (1.0 equiv).
- Catalyst: (2R,5R)-2-tert-butyl-5-methylimidazolidin-4-one (MacMillan Catalyst, 20 mol%).
- Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.2 equiv).
- Solvent: Chloroform () or DCM.

Step-by-Step Workflow:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the MacMillan Catalyst (0.2 mmol) in

(2.0 mL).
- Substrate Addition: Add **Spiro[2.5]octane-6-carbaldehyde** (1.0 mmol) to the solution. Stir at 0°C for 10 minutes to allow pre-equilibrium (iminium formation).
- Electrophile Addition: Add NCS (1.2 mmol) in one portion.
 - Critical Checkpoint: The reaction is exothermic. Maintain 0°C to maximize enantioselectivity (ee).
- Monitoring: Stir at 4°C for 4–8 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]
 - Note: The product aldehyde is unstable on silica; minimize exposure.
- Workup: Dilute with cold pentane (10 mL) and filter through a cold celite plug to remove succinimide byproducts.
- Reduction (Optional but Recommended): Due to the instability of

-chloroaldehydes, immediately reduce to the corresponding alcohol using

(2.0 equiv) in MeOH at 0°C for characterization and storage.

Expected Results:

Parameter	Specification	Note
Yield (2 steps)	75–85%	High efficiency
Enantiomeric Excess (ee)	>90%	Determined by Chiral HPLC (OD-H column)

| dr (if relevant) | >20:1 | Catalyst controls facial selectivity |

Protocol B: Reductive Amination for KIF18A Inhibitor Library Generation

Objective: Coupling the spiro-aldehyde with heteroaryl amines (e.g., indoline scaffolds).

Reagents:

- **Spiro[2.5]octane-6-carbaldehyde** (1.0 equiv).[2]
- Amine Partner (e.g., substituted indoline) (1.0 equiv).
- Reductant: Sodium triacetoxyborohydride (, 1.5 equiv).
- Acid Additive: Acetic Acid (1.0 equiv).

Workflow:

- Imine Formation: Dissolve aldehyde and amine in DCE (Dichloroethane). Add Acetic Acid. Stir for 2 hours at Room Temp.
 - Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol.
- Reduction: Add

in portions. Stir overnight.
- Quench: Quench with saturated

. Extract with DCM.
- Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Matrix

Issue	Probable Cause	Corrective Action
Low Enantioselectivity	Temperature too high	Run reaction at -10°C or -20°C.
Racemization	Product instability	Reduce in situ to alcohol or oxidize to acid immediately.
No Reaction	Steric hindrance	The spiro[2.5] ring is bulky. Switch to a less sterically demanding catalyst (e.g., proline vs. imidazolidinone).
Aldol Side Products	Enolization	Ensure anhydrous conditions; lower concentration (0.1 M).

References

- **Spiro[2.5]octane-6-carbaldehyde** (CAS 849671-57-4).^{[2][1][3][4][5]} Sigma-Aldrich Product Specification. [Link](#)
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